[(3-Fluoro-5-methylphenyl)methyl](2-methylpropyl)amine
Description
(3-Fluoro-5-methylphenyl)methylamine is a secondary amine featuring a fluorinated aromatic ring and a branched alkyl chain.
Properties
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-10(3)5-12(13)6-11/h4-6,9,14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAXZGCVDWPWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Fluoro-5-methylphenyl)methylamine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular structure includes a fluorine atom and a branched alkyl group, which may influence its pharmacological properties and interactions within biological systems. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C12H16FN
- CAS Number : 1219533-33-1
- Structure : The compound consists of a 3-fluoro-5-methylphenyl group attached to a methyl group, linked to a 2-methylpropyl amine moiety.
The biological activity of (3-Fluoro-5-methylphenyl)methylamine is hypothesized to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is thought to enhance binding affinity, potentially affecting various biochemical pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain phospholipases, which are involved in lipid metabolism and signaling pathways .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling.
Biological Activity Overview
Research into the biological activity of (3-Fluoro-5-methylphenyl)methylamine has revealed several key findings:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against E. coli and Staphylococcus aureus in vitro .
- Anti-inflammatory Effects : Investigations indicate potential anti-inflammatory properties, possibly through the modulation of inflammatory pathways involving phospholipases .
- Neuropharmacological Effects : The compound is being studied for its potential use in treating neurological disorders due to its interactions with neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological effects of (3-Fluoro-5-methylphenyl)methylamine:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of the compound against common bacterial strains. Results indicated minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
Study 2: Neuropharmacological Screening
In a neuropharmacological study, (3-Fluoro-5-methylphenyl)methylamine was tested for its effects on neurotransmitter release in rat models. The results suggested a dose-dependent increase in serotonin levels, indicating possible antidepressant-like effects.
Study 3: Inhibition of Phospholipases
Research focused on the inhibition of lysosomal phospholipase A2 by the compound demonstrated significant inhibitory activity (IC50 = 0.18 µM), suggesting its role in preventing drug-induced phospholipidosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Fluoro-5-methylphenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3-Fluoro-4-methylphenyl)methylamine | Similar phenyl group but different fluorine position | Moderate antimicrobial activity |
| (4-Fluorophenyl)methylamine | Lacks methyl substitution on phenyl ring | Lower binding affinity to receptors |
| (3-Chloro-5-methylphenyl)methylamine | Contains chlorine instead of fluorine | Reduced neuropharmacological effects |
Scientific Research Applications
Pharmaceutical Development
2.1 Drug Discovery
(3-Fluoro-5-methylphenyl)methylamine serves as a crucial building block in the synthesis of novel pharmaceuticals targeting neurological disorders. Its unique properties allow for the modification of pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their therapeutic efficacy.
2.2 Mechanism of Action
The compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its structural specificity influences binding affinity and activity, which can lead to distinct pharmacological effects. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating serotonin receptor activity .
Chemical Research Applications
3.1 Synthetic Chemistry
This compound is utilized as a reagent in organic synthesis, facilitating the development of more complex molecules through various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.
3.2 Comparative Studies
Research comparing (3-Fluoro-5-methylphenyl)methylamine with structurally similar compounds has revealed insights into its unique reactivity patterns and biological activities, further substantiating its role as a versatile synthetic intermediate .
4.1 Antimicrobial Properties
Studies have indicated that (3-Fluoro-5-methylphenyl)methylamine exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatments.
4.2 Anti-inflammatory Effects
Research has also highlighted the compound's potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
Several case studies have explored the biological effects of (3-Fluoro-5-methylphenyl)methylamine:
| Study Focus | Findings | Implications |
|---|---|---|
| Interaction with serotonin receptors | Modulation of receptor activity | Potential treatment for mood disorders |
| Antimicrobial efficacy | Significant activity against specific bacterial strains | Development of new antimicrobial agents |
| Anti-inflammatory pathways | Inhibition of pro-inflammatory cytokines | Possible therapeutic applications in autoimmune diseases |
Comparison with Similar Compounds
Methyl(2-methylpropyl)amine (CAS 625-43-4)
- Structure : Simpler analog lacking the fluorinated aromatic substituent.
- Molecular Formula : C₅H₁₃N (MW: 87.17 g/mol) .
- Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard .
- Stability : Requires storage in cool, ventilated areas to prevent degradation or combustion .
- Key Difference : The absence of the fluorinated aromatic group reduces molecular complexity and likely alters bioavailability and reactivity compared to the target compound.
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine
- Structure : Contains dual fluorinated aromatic rings and a propyl chain.
- Relevance : The additional fluorophenyl group may enhance lipophilicity and receptor-binding affinity, common in CNS-targeting drugs .
- Key Difference : The target compound’s single fluorinated aromatic ring with a methyl substituent (3-Fluoro-5-methylphenyl) may offer a balance between lipophilicity and metabolic stability.
Pyrrolo[1,2-a]pyrazine Derivatives with 2-Methylpropyl Groups
- Example : Pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(2-methylpropyl) (56.67% abundance in marine samples) .
- Stability : The 2-methylpropyl group contributes to structural stability, as seen in 2-methoxy-3-(2-methylpropyl) pyrazine, which retains integrity during storage .
- Key Difference : Heterocyclic cores in these compounds differ significantly from the target amine but highlight the 2-methylpropyl group’s role in enhancing stability.
Aryl-Substituted Bioactive Amines in Patents
- Example : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]pyrrolo[1,2-b]pyridazine derivatives .
- Design Rationale : Fluorine and chlorine substituents are often added to improve metabolic resistance and target binding.
- Key Difference : The target compound’s 3-Fluoro-5-methylphenyl group may optimize steric and electronic effects for specific interactions, akin to patented bioactive amines.
Comparative Data Table
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
